molecular formula C6H15N3O3Si B8692445 3-Azidopropyltrimethoxysilane CAS No. 76788-88-0

3-Azidopropyltrimethoxysilane

Cat. No. B8692445
Key on ui cas rn: 76788-88-0
M. Wt: 205.29 g/mol
InChI Key: QPSDFLMKLTXKDA-UHFFFAOYSA-N
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Patent
US04292234

Procedure details

To a 2 liter, 3-necked round bottom glass flask fitted with a stirrer, heating mantle, reflux condenser, and nitrogen inlet source was charged 99 grams (0.5 mole) of a 3-trimethoxysilylpropylchloride, 112 grams (1.72 moles) sodium azide and 1 liter of methanol. The mixture was stirred at reflux temperature for 11 days, cooled to about 10 C. in a wet-ice bath and filtered. The filtrate was concentrated under vacuum on a steam bath. The semi-solid sludge was treated with 0.2 liter n-heptane, filtered and again concentrated under vacuum on a warm water bath. Continued distillation gave a 62 mole % yield of product (74 C./63 mm) comprised of 92 wt.% azide product and 8 wt.% 3-trimethoxysilylpropylchloride.
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][Si:3]([O:10][CH3:11])([O:8][CH3:9])[CH2:4][CH2:5][CH2:6]Cl.[N-:12]=[N+:13]=[N-:14].[Na+].[N-]=[N+]=[N-]>CO>[CH3:1][O:2][Si:3]([O:10][CH3:11])([O:8][CH3:9])[CH2:4][CH2:5][CH2:6][N:12]=[N+:13]=[N-:14] |f:1.2|

Inputs

Step One
Name
Quantity
99 g
Type
reactant
Smiles
CO[Si](CCCCl)(OC)OC
Name
Quantity
112 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO[Si](CCCCl)(OC)OC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2 liter, 3-necked round bottom glass flask fitted with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, and nitrogen inlet source
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 11 days
Duration
11 d
TEMPERATURE
Type
TEMPERATURE
Details
cooled to about 10 C
FILTRATION
Type
FILTRATION
Details
in a wet-ice bath and filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum on a steam bath
ADDITION
Type
ADDITION
Details
The semi-solid sludge was treated with 0.2 liter n-heptane
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
again concentrated under vacuum on a warm water bath
DISTILLATION
Type
DISTILLATION
Details
distillation
CUSTOM
Type
CUSTOM
Details
gave a 62 mole % yield of product (74 C./63 mm)

Outcomes

Product
Name
Type
Smiles
CO[Si](CCCN=[N+]=[N-])(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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